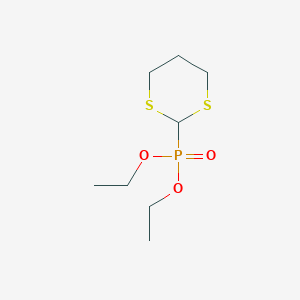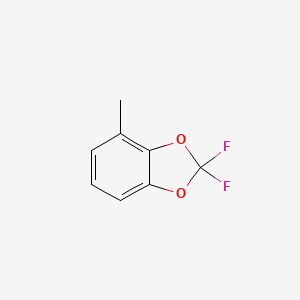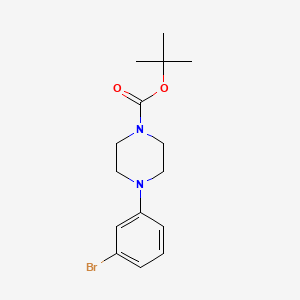
5-Methoxy-1H-indazol-3-ol
描述
5-Methoxy-1H-indazol-3-ol is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential medicinal applications. The compound this compound is characterized by the presence of a methoxy group at the 5-position and a hydroxyl group at the 3-position of the indazole ring.
作用机制
Target of Action
It is known that indazole derivatives, which include 5-methoxy-1h-indazol-3-ol, have a wide variety of biological properties . They have been found to exhibit anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .
Mode of Action
Indazole derivatives have been shown to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This suggests that this compound may interact with its targets to inhibit certain enzymatic reactions, leading to changes in cellular processes.
Biochemical Pathways
For instance, the inhibition of 5-lipoxygenase suggests that this compound may affect the arachidonic acid pathway .
Result of Action
Given the wide range of biological activities exhibited by indazole derivatives, it can be inferred that the compound may have various effects at the molecular and cellular levels .
生化分析
Biochemical Properties
5-Methoxy-1H-indazol-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with 5-lipoxygenase, an enzyme involved in the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid . This interaction inhibits the enzyme’s activity, thereby reducing the production of inflammatory mediators. Additionally, this compound has been shown to interact with cyclo-oxygenase-2 (COX-2), inhibiting its activity and reducing the production of prostaglandin E2 (PGE2), a key mediator of inflammation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to inhibit cell growth in several neoplastic cell lines, including colon and melanoma cells . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase-13 (MMP-13) in osteoarthritis cartilage explants . These effects highlight the potential of this compound as a therapeutic agent in inflammatory and cancer-related conditions.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of 5-lipoxygenase, inhibiting its enzymatic activity and preventing the oxidation of arachidonic acid . Additionally, this compound interacts with COX-2, leading to the inhibition of prostaglandin E2 (PGE2) production . These interactions result in the modulation of inflammatory pathways and the reduction of inflammatory mediators. Furthermore, this compound has been shown to influence gene expression by modulating the activity of transcription factors involved in inflammatory and cancer-related pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to result in sustained inhibition of inflammatory mediators and reduced cell proliferation in neoplastic cell lines . These findings suggest that this compound maintains its biological activity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that the compound exhibits a dose-dependent inhibition of inflammatory mediators and cell proliferation . At lower doses, this compound effectively reduces inflammation and inhibits tumor growth without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its interaction with 5-lipoxygenase, leading to the inhibition of arachidonic acid oxidation . Additionally, this compound has been shown to modulate the activity of enzymes involved in the synthesis of inflammatory mediators, such as COX-2 . These interactions result in altered metabolic flux and reduced levels of pro-inflammatory metabolites. Understanding the metabolic pathways of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. This compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus . Its localization within these compartments is crucial for its interaction with target enzymes and proteins, influencing its biological activity. Additionally, the accumulation of this compound in specific tissues, such as inflamed or cancerous tissues, enhances its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation and acetylation, may influence its localization and activity . Additionally, this compound may be directed to specific subcellular compartments through targeting signals, enhancing its interaction with target biomolecules . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1H-indazol-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of o-aminobenzonitriles with hydrazine derivatives. Transition metal-catalyzed reactions, such as copper-catalyzed cyclization, are also employed to form the indazole ring. For example, a Cu(OAc)2-catalyzed reaction using oxygen as the terminal oxidant can be used to synthesize 1H-indazoles .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of metal-catalyzed reactions, solvent-free conditions, and reductive cyclization reactions. The choice of method depends on factors such as cost, scalability, and environmental impact.
化学反应分析
Types of Reactions
5-Methoxy-1H-indazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different indazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as copper or palladium. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and reaction times.
Major Products
The major products formed from these reactions include substituted indazoles, quinoline derivatives, and other heterocyclic compounds
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
Similar compounds to 5-Methoxy-1H-indazol-3-ol include other indazole derivatives such as:
- 1H-indazole
- 2H-indazole
- 5-phenyl-1H-indazol-3-amine
Uniqueness
What sets this compound apart from other indazole derivatives is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy and hydroxyl groups can enhance its potential as an enzyme inhibitor and its overall pharmacological profile.
属性
IUPAC Name |
5-methoxy-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-5-2-3-7-6(4-5)8(11)10-9-7/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIODNHCPBUTPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451196 | |
| Record name | 3-Hydroxy-5-methoxy (1H)indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99719-37-6 | |
| Record name | 3-Hydroxy-5-methoxy (1H)indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















